molecular formula C4H7NO2 B602367 D-homoserine lactone CAS No. 51744-82-2

D-homoserine lactone

Cat. No. B602367
CAS RN: 51744-82-2
M. Wt: 101.1
InChI Key:
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Description

D-homoserine lactone is an enantiomer of L-homoserine lactone . It is used for the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It is also used to produce atypical serine proteases for mechanism studies .


Synthesis Analysis

D-homoserine lactone is produced from aspartate via aspartate-4-semialdehyde, which is produced from β-phosphoaspartate . The enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to L-homoserine .


Molecular Structure Analysis

The acyl-homoserine lactones, AHLs, differ in their length of acyl chain as well as the substituents at the 3-position of the acyl chain . Some species of bacteria have a single AHL synthase enzyme and produce predominantly one type of AHL, whereas others have multiple AHL synthases and produce many types of AHLs .


Chemical Reactions Analysis

The homoserine lactones and their tosyl derivatives were reacted with hydroxyl amine to form the hydroxamic acids . These compounds are stable at neutral or alkaline pH, as in the extracellular fluids of animals, but slowly release hydroxyl amine at acid pH, as in the nucleus or mitochondria .


Physical And Chemical Properties Analysis

D-homoserine lactone has a molecular formula of C4H7NO2 . Its average mass is 117.103 Da . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 215.8±23.0 °C at 760 mmHg .

Scientific Research Applications

  • Gut Immunity

    • Field : Immunology
    • Application : D-homoserine lactone, specifically N-acyl-homoserine lactones (AHL), plays a crucial role in maintaining gut homeostasis . It interacts with host cells and contributes to gut immunity .
    • Method : AHL molecules are released by bacteria and accumulate in the environment depending on bacterial cell density . These molecules are sensed by the microbial community and also interact with host cells .
    • Results : The interaction of AHL with the host’s immune system reveals how these molecules, driven by microbial imbalance, can interact with inflammation pathways and could be a potential target in inflammatory bowel disease (IBD) .
  • Bacterial Cellular Signaling

    • Field : Microbiology
    • Application : D-homoserine lactone, specifically acyl-homoserine lactone (AHL), is used by bacteria for quorum sensing to regulate cellular interactions via small chemical signaling molecules .
    • Method : The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins bind to AHLs to regulate QS-dependent gene expression .
    • Results : The regulatory mechanism of AHL signaling adds to the current understanding of AHL signaling in Gram-negative bacteria .
  • Industrial Applications

    • Field : Industrial Biotechnology
    • Application : Homoserine can serve as a precursor to the synthesis of isobutanol and 1,4-butanediol .
    • Method : Commercial synthesis of isobutanol and 1,4-butanediol using purified homoserine .
    • Results : Successful synthesis of isobutanol and 1,4-butanediol .
  • Biofouling and Bioremediation

    • Field : Environmental Biotechnology
    • Application : Biomolecules derived from bacteria, such as AHL, can potentially be used for biofouling and bioremediation .
    • Method : Utilizing AHL-dependent quorum sensing details in bacteria .
    • Results : Improved environmental adaptation and development of broad biomolecule-based biotechnological applications .
  • Control of Secondary Metabolites

    • Field : Microbial Physiology
    • Application : AHLs and associated gene regulatory systems could contribute to the control of secondary metabolites .
    • Method : AHLs are used in quorum sensing to coordinate gene expression and physiology of bacterial populations .
    • Results : This leads to substantial industrial and clinical applications .
  • Cancer Research

    • Field : Oncology
    • Application : AHL-dependent quorum sensing details in bacteria can potentially be used in cancer research .
    • Method : Understanding the features of AHL-dependent quorum sensing in bacteria .
    • Results : This could lead to the development of new therapeutic strategies .
  • Gut Immunity

    • Field : Immunology
    • Application : D-homoserine lactone, specifically N-acyl-homoserine lactones (AHL), plays a crucial role in maintaining gut homeostasis . It interacts with host cells and contributes to gut immunity .
    • Method : AHL molecules are released by bacteria and accumulate in the environment depending on bacterial cell density . These molecules are sensed by the microbial community and also interact with host cells .
    • Results : The interaction of AHL with the host’s immune system reveals how these molecules, driven by microbial imbalance, can interact with inflammation pathways and could be a potential target in inflammatory bowel disease (IBD) .
  • Bacterial Cellular Signaling

    • Field : Microbiology
    • Application : D-homoserine lactone, specifically acyl-homoserine lactone (AHL), is used by bacteria for quorum sensing to regulate cellular interactions via small chemical signaling molecules .
    • Method : The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins bind to AHLs to regulate QS-dependent gene expression .
    • Results : The regulatory mechanism of AHL signaling adds to the current understanding of AHL signaling in Gram-negative bacteria .
  • Industrial Applications

    • Field : Industrial Biotechnology
    • Application : Homoserine can serve as a precursor to the synthesis of isobutanol and 1,4-butanediol .
    • Method : Commercial synthesis of isobutanol and 1,4-butanediol using purified homoserine .
    • Results : Successful synthesis of isobutanol and 1,4-butanediol .
  • Biofouling and Bioremediation

    • Field : Environmental Biotechnology
    • Application : Biomolecules derived from bacteria, such as AHL, can potentially be used for biofouling and bioremediation .
    • Method : Utilizing AHL-dependent quorum sensing details in bacteria .
    • Results : Improved environmental adaptation and development of broad biomolecule-based biotechnological applications .
  • Control of Secondary Metabolites

    • Field : Microbial Physiology
    • Application : AHLs and associated gene regulatory systems could contribute to the control of secondary metabolites .
    • Method : AHLs are used in quorum sensing to coordinate gene expression and physiology of bacterial populations .
    • Results : This leads to substantial industrial and clinical applications .
  • Cancer Research

    • Field : Oncology
    • Application : AHL-dependent quorum sensing details in bacteria can potentially be used in cancer research .
    • Method : Understanding the features of AHL-dependent quorum sensing in bacteria .
    • Results : This could lead to the development of new therapeutic strategies .

Safety And Hazards

When handling D-homoserine lactone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The discovery of the general impact of these compounds on the detection of the bacterial quorum and on the dynamic and immune responses of eukaryotic cells opens up a new field of pathophysiology . The repertoire of chemical signals in roseobacters is anticipated to be large and result in complex chemical signaling pathways in lineage members, some of which may contribute to interspecies interactions and should be investigated further .

properties

IUPAC Name

(3R)-3-aminooxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPWUUJVYOJNMH-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427587
Record name homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-aminooxolan-2-one

CAS RN

1192-20-7, 51744-82-2
Record name Homoserine Lactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
NJ Bainton, P Stead, SR Chhabra… - Biochemical …, 1992 - portlandpress.com
… , filter-sterilized N-(3-oxohexanoyl)-L-homoserine lactone was added to give a range of final concentrations between 0 and 100 ug/ml and N-(3-oxohexanoyl)-D-homoserine lactone …
Number of citations: 393 portlandpress.com
S Natelson, EA Natelson - Microchemical journal, 1989 - Elsevier
A practical procedure is described for the replacement of the methylmercapto group of the readily available d- and l-methionine with an hydroxyl group, thus forming the d and l forms of …
Number of citations: 38 www.sciencedirect.com
SRAM CHHABRA, P Stead, NJ Bainton… - The Journal of …, 1993 - jstage.jst.go.jp
… Similarly chirality of the homoserine lactone nucleus wouldappear to be critical since Ar-(3-oxohexanoyl)-D-homoserine lactone possessed a relative activity of 10%comparedwith the …
Number of citations: 239 www.jstage.jst.go.jp
SZ Li, R Xu, M Ahmar, C Goux-Henry, Y Queneau… - Bioorganic …, 2018 - Elsevier
… For the synthesis of AHLs, as previously described [18], l and d-methionine were alkylated with 2-bromoacetic acid, in acidic conditions, to give l- and d-homoserine lactone …
Number of citations: 12 www.sciencedirect.com
K Kai, K Kasamatsu, H Hayashi - Tetrahedron Letters, 2012 - Elsevier
… d-1 was synthesized from 12 and d-homoserine lactone hydrochloride (Scheme 1). The GC/MS of natural 1 gave two peaks at t R 18.7 min (minor) and 20.6 min (major) (Fig. 3). …
Number of citations: 14 www.sciencedirect.com
AJ Ritchie - 2005 - unsworks.unsw.edu.au
… N-(3-oxododecanoyl)-D-homoserine lactone, which is identical to OdDHL except for the stereochemical arrangement of the lactone ring in relation to the side chain, had an IC50 of …
Number of citations: 2 unsworks.unsw.edu.au
T Ishida, A Kuroda, N Takiguchi, H Ohtake… - … congress program and …, 2004 - jstage.jst.go.jp
… aeruginosa, whereas neither N-butyryl-D-homoserine lactone nor N-butyryl-D-homocystein thiolactone affected the quorum sensing cascade (Ikeda et al., 2001). In this study, we report …
Number of citations: 1 www.jstage.jst.go.jp
D Shin, C Gorgulla, ME Boursier, N Rexrode… - pstorage-acs-6854636.s3 …
… A portion of the crude acylated Meldrum’s acid (150 mg, 0.5 mmol) was dissolved in acetonitrile (15 mL) and D-homoserine lactone hydrochloride (69 mg, 0.5 mmol) and triethyl amine (…
DD Shin - 2017 - scholarworks.boisestate.edu
… 3-Oxohexanoyl-D-homoserine lactone C12-D-thiolactone … 3-Oxododecanoyl-D-homoserine lactone C12-L-thiolactone … 3-Oxohexanoyl-D-homoserine lactone 3-oxoC8-D-thiolactone …
Number of citations: 3 scholarworks.boisestate.edu
Q Zhang - 2021 - theses.hal.science
… the D-enantiomer 1d was prepared from D-homoserine lactone for comparing its biological activity with the L-enantiomer 1c. Careful purification was achieved and purity was assessed …
Number of citations: 10 theses.hal.science

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